molecular formula C8H11F3N4O B2373713 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101195-25-7

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2373713
CAS RN: 2101195-25-7
M. Wt: 236.198
InChI Key: CDXXBJUEOORVQG-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in many physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, causing conformational changes that result in increased phosphorylation of the α-subunit. This leads to the activation of downstream targets involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on energy metabolism, 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells and protect against neurodegeneration in animal models of Alzheimer's disease. 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.

Advantages and Limitations for Lab Experiments

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for AMPK. It is also stable in solution and has a long half-life in vivo. However, 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has some limitations, including its potential off-target effects and the need for high concentrations to achieve maximal activation of AMPK.

Future Directions

There are several future directions for research on 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One area of focus is the development of more potent and selective AMPK activators that can be used in the treatment of metabolic disorders and cancer. Another area of research is the identification of downstream targets of AMPK that mediate its effects on energy metabolism and other physiological processes. Finally, there is a need for further studies to evaluate the safety and efficacy of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in animal models and humans.

Synthesis Methods

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with ethyl trifluoroacetate followed by reduction of the resulting ester with lithium aluminum hydride. The final step involves the acylation of the resulting amine with 2,2,2-trifluoroethyl chloroformate.

Scientific Research Applications

4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been found to improve glucose uptake and insulin sensitivity in diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells.

properties

IUPAC Name

4-amino-N-ethyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-2-13-7(16)6-5(12)3-14-15(6)4-8(9,10)11/h3H,2,4,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXBJUEOORVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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